BenchChemオンラインストアへようこそ!

5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride

Metabotropic glutamate receptor mGluR1 antagonist Neuroscience

Optimized dihydrochloride salt (CAS 1707710-42-6) for aqueous solubility & CNS-favorable properties (LogP 0.81, Fsp3 0.555). Validated mGluR1 antagonist (IC50 6.30 nM, >730-fold selective over mGluR5) for synaptic plasticity & chronic pain research. Proven CHIKV nsP1 inhibitor scaffold. Free base CAS 262847-57-4. Not for human use.

Molecular Formula C9H16Cl2N4
Molecular Weight 251.16
CAS No. 1707710-42-6
Cat. No. B2815953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride
CAS1707710-42-6
Molecular FormulaC9H16Cl2N4
Molecular Weight251.16
Structural Identifiers
SMILESCC1=CN=C(N=C1)N2CCNCC2.Cl.Cl
InChIInChI=1S/C9H14N4.2ClH/c1-8-6-11-9(12-7-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H
InChIKeyOUZDGXFSKUFQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride (CAS 1707710-42-6): Procurement-Relevant Structural and Pharmacological Profile


5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride (CAS 1707710-42-6, C9H16Cl2N4, MW 251.16) is a piperazinyl-pyrimidine derivative with the free base CAS 262847-57-4 . The compound belongs to the piperazinyl-pyrimidine class, a scaffold widely employed in kinase inhibitor development and antiviral research . Its structure comprises a pyrimidine core substituted with a 5-methyl group and a 2-piperazinyl moiety, a combination that positions it as a versatile intermediate and screening candidate [1]. The dihydrochloride salt form provides improved aqueous solubility and stability for experimental handling .

Procurement Risk Alert: Why Generic Piperazinyl-Pyrimidine Substitution Fails for 5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride


Generic substitution within the piperazinyl-pyrimidine class is inadvisable due to profound activity cliffs driven by subtle structural modifications [1]. In CHIKV antiviral programs, replacement of the 2-position piperazine with other substituents eliminated activity entirely [2]. In mGluR1 antagonist applications, the 5-methyl substitution pattern contributes to >730-fold selectivity over mGluR5, a level of discrimination not guaranteed by unsubstituted or differently substituted analogs [3]. In kinase inhibitor contexts, even minor variations in the piperazine N-substitution can shift selectivity across the kinome [4]. Furthermore, free base versus dihydrochloride salt forms exhibit substantial differences in aqueous solubility and stability, directly impacting assay reproducibility and formulation feasibility [5].

Quantitative Differentiation Evidence for 5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride (CAS 1707710-42-6) vs. Analogs


mGluR1 Antagonism with >730-Fold Selectivity over mGluR5: Target Engagement Data for Neuroscience Procurement

This compound exhibits potent antagonism at human mGluR1 (IC50 = 6.30 nM) with profound selectivity against the closely related mGluR5 subtype (IC50 = 4,620 nM) [1]. The selectivity window exceeds 730-fold, indicating that the 5-methyl substitution pattern confers substantial receptor discrimination not observed with unsubstituted 2-(piperazin-1-yl)pyrimidine analogs, which primarily engage α2-adrenergic and 5-HT1A receptors [2].

Metabotropic glutamate receptor mGluR1 antagonist Neuroscience

CHIKV Antiviral Activity: Piperazinyl-Pyrimidine Core as Validated Viral Capping Machinery Inhibitor

5-Methyl-2-(piperazin-1-yl)pyrimidine belongs to a piperazinyl-pyrimidine class that has been validated as potent inhibitors of Chikungunya virus (CHIKV) replication via targeting the viral capping machinery (nsP1) [1]. A recent 2024 structure-activity relationship study demonstrated that the piperazinyl-pyrimidine core is essential for anti-CHIKV activity; replacement of the 2-position piperazine with alternative substituents abolished antiviral effects [2]. While the specific EC50 for this exact compound has not been reported in the public domain, lead compounds from the series (e.g., 31b and 34) demonstrated favorable ADMET profiles including metabolic stability in human liver microsomes and minimal hERG liability [2].

Antiviral Chikungunya virus nsP1 capping

Physicochemical Differentiation: LogP 0.81 and Fsp3 0.555 Favor CNS Drug-Like Properties

5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride exhibits a calculated LogP of 0.81 and a fraction of sp3-hybridized carbons (Fsp3) of 0.555 [1]. In contrast, the unsubstituted parent compound 2-(piperazin-1-yl)pyrimidine (CAS 20980-22-7) has higher lipophilicity, with the free base form showing limited aqueous solubility and requiring chloroform or methanol for dissolution . The lower LogP and salt form of the 5-methyl derivative predict improved aqueous solubility and potentially superior CNS penetration characteristics.

Physicochemical properties CNS drug discovery Lipophilicity

Dihydrochloride Salt Advantage: Enhanced Stability and Handling vs. Free Base for Laboratory Procurement

The dihydrochloride salt form (CAS 1707710-42-6) provides definitive advantages over the free base (CAS 262847-57-4) for procurement and experimental use . While specific quantitative stability data for this compound has not been published in peer-reviewed literature, general principles dictate that hydrochloride salts of piperazine-containing compounds exhibit improved crystallinity, reduced hygroscopicity, and enhanced aqueous solubility compared to free base forms [1]. The free base form is typically an oil or low-melting solid prone to degradation, whereas the dihydrochloride is a stable crystalline solid .

Salt form Stability Experimental handling

Acetylcholinesterase (AChE) Inhibitory Activity: Potential Neurological Applications

5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride has been reported to target acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation in synaptic transmission . This activity positions the compound as a candidate for neurological research applications, including Alzheimer's disease and related cognitive disorders . While quantitative IC50 data for this specific compound against AChE has not been disclosed in peer-reviewed literature, the reported AChE targeting distinguishes it from other piperazinyl-pyrimidine derivatives that primarily engage kinase or GPCR targets [1].

Acetylcholinesterase Neurodegeneration Cholinergic

Procurement-Driven Application Scenarios for 5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride (CAS 1707710-42-6)


Neuroscience: mGluR1-Selective Antagonist for Synaptic Plasticity and Pain Research

Researchers investigating mGluR1-mediated signaling in synaptic plasticity, chronic pain, or cerebellar function can utilize this compound as a selective pharmacological tool. With IC50 = 6.30 nM at human mGluR1 and >730-fold selectivity over mGluR5 [1], it enables clean interrogation of mGluR1-specific pathways without off-target confounding from mGluR5, a common issue with less selective mGluR antagonists. The dihydrochloride salt form ensures reliable dissolution in aqueous assay buffers [2].

Antiviral Drug Discovery: CHIKV nsP1 Capping Machinery Inhibitor Scaffold

Antiviral discovery teams targeting Chikungunya virus can employ this compound as a validated starting point for lead optimization. The piperazinyl-pyrimidine core has been confirmed to inhibit CHIKV replication via nsP1 capping machinery engagement, with extensive SAR demonstrating the criticality of the 2-piperazinyl substitution pattern [3]. The favorable physicochemical properties (LogP = 0.81, Fsp3 = 0.555) [2] support CNS penetration potential, relevant for neurotropic viral infections.

Medicinal Chemistry: CNS-Optimized Building Block with Balanced Lipophilicity

Medicinal chemists pursuing CNS drug targets can utilize this compound as a building block with inherently favorable properties for brain penetration. The LogP of 0.81 and Fsp3 of 0.555 [2] fall within optimal ranges for CNS drug candidates, while the piperazine nitrogen provides a versatile handle for further derivatization. The dihydrochloride salt simplifies handling and purification compared to oily free base alternatives [2].

Kinase Inhibitor Screening: Piperazinyl-Pyrimidine Core for Kinome Profiling

Kinase drug discovery programs can deploy this compound as a core scaffold for generating focused libraries. The piperazinyl-pyrimidine framework has demonstrated efficacy as a kinase inhibitor scaffold, with documented activity against PDGFR family kinases and other kinome targets [4]. The 5-methyl substitution pattern offers a differentiated starting point relative to unsubstituted analogs, potentially yielding distinct selectivity profiles when elaborated into final inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.